Pyrazole derivative 64

Description

Significance of Pyrazole (B372694) Scaffolds in Modern Drug Discovery and Development

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in the field of medicinal chemistry. rsc.orgresearchgate.netrsc.org This designation stems from its versatile chemical nature, which allows for a wide range of structural modifications, and its proven ability to interact with various biological targets. researchgate.netmdpi.com The inherent properties of the pyrazole ring, such as its aromaticity and the presence of both hydrogen bond donors and acceptors, make it an ideal framework for the design of novel therapeutic agents. researchgate.netmdpi.com

The significance of pyrazole-based compounds is underscored by the number of FDA-approved drugs that incorporate this moiety. researchgate.net These drugs span a wide spectrum of therapeutic areas, including oncology, inflammation, and infectious diseases, highlighting the broad applicability of the pyrazole scaffold. rsc.orgresearchgate.netresearchgate.net For instance, several approved protein kinase inhibitors, a critical class of anticancer drugs, feature a pyrazole core. rsc.orgresearchgate.net The adaptability of the pyrazole structure has enabled medicinal chemists to develop compounds with high potency and selectivity for their intended biological targets. researchgate.netrsc.org

The ongoing research into pyrazole derivatives continues to yield compounds with a diverse array of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, analgesic, and antiviral properties. rsc.orgnih.gov This sustained interest ensures that the pyrazole scaffold will remain a cornerstone of drug discovery and development for the foreseeable future. researchgate.net

Overview of Research on Pyrazole Derivative 64 and Related Congeners

Within the vast landscape of pyrazole chemistry, specific derivatives often emerge as subjects of focused investigation due to promising biological activity. One such group is the pyrazolone (B3327878) derivatives designated as This compound . Research into this series of compounds has centered on their synthesis and evaluation as potential anticancer agents.

A notable study reported the time-efficient synthesis of This compound and its congeners (compounds 64a-d ) via a microwave-assisted cyclization reaction. rsc.orgresearchgate.net This synthetic approach involves the reaction of arylhydrazines (2 ) with a key intermediate, ethyl 2-cyano-2-{[4-(phenyldiazenyl)phenyl]diazenyl} acetate (B1210297) (63 ). rsc.orgresearchgate.net The synthesis of this precursor itself is a critical step, achieved by the diazotization of 4-aminoazobenzene (B166484) followed by a coupling reaction with ethyl cyanoacetate. rsc.org

The primary focus of the research on This compound has been the evaluation of its cytotoxic effects against various human cancer cell lines. rsc.org These investigations have provided initial insights into the structure-activity relationships within this series of compounds, with specific congeners demonstrating notable potency. The findings from these studies highlight the potential of the This compound scaffold as a template for the development of new anticancer therapeutics.

Research Findings on this compound

The synthesis of This compound and its analogues (64a-d ) was achieved through a microwave-assisted reaction. This method offers high efficiency and significantly reduces reaction times. rsc.orgresearchgate.net The core reaction involves the cyclization of arylhydrazines (2 ) with ethyl 2-cyano-2-{[4-(phenyldiazenyl)phenyl]diazenyl} acetate (63 ) in ethanol. rsc.orgresearchgate.net

Table 1: Synthesis of this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| Arylhydrazines (2 ) | Ethyl 2-cyano-2-{[4-(phenyldiazenyl)phenyl]diazenyl} acetate (63 ) | Pyrazolone derivatives (64a-d ) |

Following their synthesis, the anticancer activity of compounds 64a-d was assessed using the MTT assay against a panel of human cancer cell lines, including liver (HEPG2), colon (HCT-116), breast (MCF-7), and lung (A549) cancer cells. rsc.org The study utilized Sorafenib and Erlotinib as reference drugs for comparison. rsc.org

Among the synthesized compounds, compound 64b (where R = C₆H₅) emerged as the most active derivative. rsc.org It exhibited significant cytotoxic activity against all the tested cell lines. The half-maximal inhibitory concentration (IC₅₀) values for compound 64b are detailed in the table below.

Table 2: In Vitro Anticancer Activity of Compound 64b (IC₅₀ in µM)

| Cancer Cell Line | IC₅₀ (µM) |

|---|---|

| HEPG2 (Liver) | 7.80 ± 0.70 |

| HCT-116 (Colon) | 8.12 ± 0.90 |

| MCF-7 (Breast) | 6.98 |

| A549 (Lung) | Not specified in abstract |

Data sourced from a 2024 review on anticancer pyrazole derivatives. rsc.org

These findings indicate that the aryl substituent at the 1-position of the pyrazole ring plays a crucial role in the observed biological activity. The potent cytotoxicity of compound 64b suggests that the This compound scaffold is a promising starting point for the design and development of novel anticancer agents. rsc.org

Structure

3D Structure

Propriétés

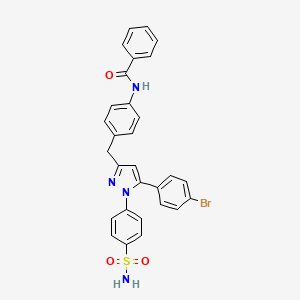

Formule moléculaire |

C29H23BrN4O3S |

|---|---|

Poids moléculaire |

587.5 g/mol |

Nom IUPAC |

N-[4-[[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)pyrazol-3-yl]methyl]phenyl]benzamide |

InChI |

InChI=1S/C29H23BrN4O3S/c30-23-10-8-21(9-11-23)28-19-25(33-34(28)26-14-16-27(17-15-26)38(31,36)37)18-20-6-12-24(13-7-20)32-29(35)22-4-2-1-3-5-22/h1-17,19H,18H2,(H,32,35)(H2,31,36,37) |

Clé InChI |

BOVRIAJBTGLLDC-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)CC3=NN(C(=C3)C4=CC=C(C=C4)Br)C5=CC=C(C=C5)S(=O)(=O)N |

Origine du produit |

United States |

Molecular Structure and Reactivity Considerations for Pyrazole Derivatives

Aromaticity and Tautomerism in Pyrazole (B372694) Systems

The pyrazole ring is a five-membered heterocycle containing two adjacent nitrogen atoms. nih.govencyclopedia.pubnih.gov This structure is aromatic, a characteristic that profoundly influences its stability and reactivity. The aromaticity arises from a cyclic, planar arrangement of atoms with a continuous system of p-orbitals containing six π-electrons, conforming to Hückel's rule. The pyrazole ring includes an acidic, pyrrole-like nitrogen (N1) whose lone pair participates in the aromatic sextet, and a basic, pyridine-like sp²-hybridized nitrogen (N2). encyclopedia.pubnih.gov This electronic configuration results in significant aromatic stabilization, making pyrazole and its derivatives relatively stable compounds. uj.edu.pl Computational studies, using methods like the Harmonic Oscillator Model of Aromaticity (HOMA), confirm the high aromaticity of the pyrazole ring. uj.edu.plresearchgate.net

A key feature of N-unsubstituted pyrazoles is the phenomenon of annular prototropic tautomerism. nih.govencyclopedia.pubnih.gov This involves the migration of a proton between the two adjacent ring nitrogen atoms, resulting in two distinct but rapidly interconverting tautomeric forms. nih.gov This interconversion is typically an intermolecular process, facilitated by solvent molecules like water, with a much lower energy barrier (10–14 kcal/mol) than a direct intramolecular proton transfer (around 50 kcal/mol). encyclopedia.pub

The position of the tautomeric equilibrium is influenced by several factors:

Substituents: The electronic nature and position of substituents on the pyrazole ring can favor one tautomer over the other. In the solid state, for instance, 4-substituted 3(5)-methylpyrazoles predominantly exist as the 4-X-5-methylpyrazole tautomer. cdnsciencepub.comcdnsciencepub.com

Physical State: The tautomeric equilibrium can differ between the solid, liquid, and solution phases. In the solid state, the tautomerism is often "frozen," with a single tautomer present in the crystal lattice. cdnsciencepub.comcdnsciencepub.com

Solvent: The polarity and hydrogen-bonding capability of the solvent can influence the relative stability of the tautomers in solution. bas.bg For example, 1-phenyl-1H-pyrazol-3-ol exists as hydrogen-bonded dimers in nonpolar solvents like CDCl₃, while it is found as monomers in polar solvents like DMSO-d₆. nih.gov

The distinct tautomers can be studied using various spectroscopic techniques. High-resolution 13C NMR spectroscopy in the solid state is particularly effective for observing individual tautomers, as the prototropic exchange is blocked. cdnsciencepub.comcdnsciencepub.com In solution, the rapid interconversion often leads to averaged signals, though in some cases, distinct species can be identified. beilstein-journals.org

Table 1: Spectroscopic Data for Characterizing Pyrazole Tautomers

| Compound/System | Technique | Observation | Reference |

| 1-Phenyl-1H-pyrazol-3-ol | Solid-state 15N-NMR | Two distinct nitrogen signals (pyridine-like at 243.1 ppm, pyrrole-like at 192.6 ppm) confirm the presence of a single tautomer with different nitrogen environments. | nih.gov |

| 3(5)-Methylpyrazoles (4-substituted) | Solid-state 13C-NMR | A unique set of signals confirms the existence of a single tautomer in the crystal, identified as the 4-X-5-methylpyrazole form. | cdnsciencepub.comcdnsciencepub.com |

| 5-Amino-1H-pyrazole-4-carbonitrile | Solution 13C-NMR | Broad signals suggest dynamic behavior, but comparison with N-methylated analogs indicates the contribution of specific tautomers to the equilibrium mixture. | beilstein-journals.org |

| 1-Phenyl-substituted pyrazol-5-ones | UV-Vis Spectroscopy | The equilibrium between CH, OH, and NH tautomeric forms is influenced by solvent polarity and can be shifted by UV light irradiation. | bas.bg |

Regioselectivity and Functionalization Strategies of the Pyrazole Core

The synthesis and functionalization of pyrazoles often present challenges related to regioselectivity, which is the control over the position at which a chemical reaction occurs. nih.gov This is particularly true when creating asymmetrically substituted pyrazoles.

Synthesis and Regioselectivity

The most common method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine (B178648) with a 1,3-dicarbonyl compound or its equivalent. nih.govresearchgate.netscholaris.ca When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine are used, a mixture of two regioisomeric pyrazoles can be formed. conicet.gov.ar The regiochemical outcome is influenced by the steric and electronic properties of the substituents and the reaction conditions. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as a solvent has been shown to dramatically increase the regioselectivity in the reaction between 1,3-diketones and methylhydrazine. conicet.gov.ar

Other important synthetic methods include 1,3-dipolar cycloaddition reactions, for example, between a nitrile imine and an alkyne. nih.govorganic-chemistry.orgacs.org These reactions can offer high regioselectivity, which can be controlled by the choice of catalyst and substrates. acs.org

Functionalization of the Pyrazole Core

An alternative to constructing the ring with pre-installed substituents is the direct functionalization of a pre-formed pyrazole core. scholaris.ca The different carbon atoms of the pyrazole ring exhibit distinct reactivities:

C4 Position: This position is the most electron-rich and is highly susceptible to electrophilic aromatic substitution reactions, such as halogenation or thiocyanation. scholaris.cabeilstein-journals.org

C5 Position: The proton at the C5 position is the most acidic and can be removed by a strong base, allowing for subsequent functionalization via metallation and reaction with an electrophile. scholaris.ca

C3 Position: This position is generally the least reactive and its direct functionalization is challenging. scholaris.ca

Recent advances have provided powerful tools for the regioselective functionalization of all positions on the pyrazole ring. Transition-metal-catalyzed C-H activation has emerged as a highly effective strategy. nih.govrsc.org These methods allow for the direct formation of new C-C and C-heteroatom bonds, avoiding the need for pre-functionalized starting materials. nih.govrsc.org For example, palladium catalysts have been used for the direct arylation of the C3 position. scholaris.ca Another innovative approach for C3 functionalization involves the reaction of pyrazole N-oxides with arynes, which regioselectively yields C3-hydroxyarylated pyrazoles. scholaris.ca

Table 2: Selected Regioselective Functionalization Strategies for the Pyrazole Core

| Reaction Type | Position(s) Functionalized | Reagents/Catalyst | Key Features | Reference(s) |

| Electrophilic Thiocyanation | C4 | PhICl₂ / NH₄SCN | Metal-free, mild conditions for introducing a thiocyano group at the electron-rich C4 position. | beilstein-journals.org |

| Direct C-H Arylation | C3 | Pd(II) / Phenanthroline catalyst | Direct functionalization of the typically unreactive C3 position. | scholaris.ca |

| N-Oxide Coupling | C3 | Pyrazole N-oxide + Aryne | Regioselective route to C3-hydroxyarylated pyrazoles under mild conditions. | scholaris.ca |

| C-H Activation/Annulation | C5 and C4 | Rhodium(III) catalyst | Directed dual C-H functionalization to build fused ring systems like furans onto the pyrazole core. | researchgate.net |

| Cyclocondensation | Ring Formation | Cu(II) Nitrate catalyst | Highly regioselective synthesis of 1,3,5-trisubstituted pyrazoles from 1,3-diketones and hydrazines. | nih.gov |

| Difunctionalization | C4 and C5 | Alkenyl sulfonium (B1226848) salts / N-halosuccinimide | Site-selective introduction of two different functional groups in one protocol. | wiley.com |

Computational Approaches in Pyrazole Derivative Research

Molecular Docking Investigations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. It is widely used to understand the interaction between a ligand, such as a pyrazole (B372694) derivative, and its protein target.

Molecular docking studies on pyrazole derivatives have elucidated their binding modes with various protein targets, revealing the crucial intermolecular interactions that govern their biological activity. mdpi.com These interactions typically include hydrogen bonds and hydrophobic contacts, which stabilize the ligand within the active site of the protein. mdpi.commdpi.com For instance, in a study involving 63 pyrazole derivatives docked with vascular endothelial growth factor receptor (VEGFR), a key target in cancer therapy, the binding interactions were characterized by both hydrogen bonds and various hydrophobic interactions. mdpi.comnih.gov Similarly, docking of pyrazole derivatives into the active site of the c-KIT protein, another cancer-related target, also showed significant intermolecular interactions. mdpi.com The nature of these interactions, such as the formation of a hydrogen bond between the –NH group of a pyrazole compound and a specific amino acid, is critical for its inhibitory action. mdpi.comnih.gov Studies have shown that pyrazole scaffolds can be rationally designed to optimize these interactions with targeted receptors. researchgate.net

A primary outcome of molecular docking is the identification of the specific amino acid residues that form the binding site for the ligand. For pyrazole derivatives, these key residues vary depending on the target protein. In studies with VEGFR, the amino acid residue Asn923 was identified as forming a critical hydrogen bond with the pyrazole derivative M76. mdpi.comnih.gov When targeting the C-RAF protein, residues such as Phe475 and Asp486 were found to establish hydrophobic contacts with the potent derivative M36. mdpi.comnih.gov For the enzyme DNA gyrase, docking analysis showed a ferrocenyl-substituted pyrazole interacting with three amino acid residues in the active site, including a conventional hydrogen bond and pi-alkyl interactions with Alanine at position 588, and additional bonds with Asparagine and Leucine. nih.gov In the case of carbonic anhydrase (CA) isozymes, key interactions for pyrazole-based inhibitors were observed with residues like Gln92, Thr199, and His94. nih.gov These findings are crucial for structure-based drug design, allowing for the modification of the pyrazole scaffold to enhance binding to these specific residues.

| Target Protein | Key Interacting Amino Acid Residues | Type of Interaction | Reference |

|---|---|---|---|

| VEGFR | Asn923 | Hydrogen Bond | mdpi.comnih.gov |

| C-RAF | Phe475, Asp486 | Hydrophobic Contact | mdpi.comnih.gov |

| DNA Gyrase | Ala588, Asn109, Leu298 | H-Bond, Pi-Alkyl, C-H Bond, Pi-Sigma | nih.gov |

| hCA II | Gln92, Thr199, His94 | H-Bond, Pi-Pi T-shaped | nih.gov |

| EGFR Tyrosine Kinase | CYS773, MET769 | Hydrogen Bond | ekb.eg |

Molecular docking provides a numerical score, often expressed in kcal/mol, that estimates the binding affinity between the ligand and the target protein. Lower energy values typically indicate stronger, more stable binding. In a comprehensive study of 63 pyrazole derivatives against six different cancer-related proteins, a wide range of binding affinities was observed. mdpi.com For the protein CYP17, docking scores ranged from -3.7 to -10.4 kcal/mol. mdpi.com Against VEGFR, the derivatives showed binding affinities up to -9.2 kcal/mol, while the standard drug sunitinib (B231) scored -10.0 kcal/mol. mdpi.com Similarly, against C-RAF, the pyrazole derivative M36 exhibited a binding affinity of -9.7 kcal/mol, which was close to the standard drug sorafenib's score of -10.2 kcal/mol. mdpi.comnih.gov Another study on pyrazole derivatives targeting EGFR protein reported binding energies of -8.61 and -10.36 Kcal/mol for the most potent compounds. nih.gov These energetic assessments are vital for ranking potential inhibitors and prioritizing them for further experimental validation.

| Pyrazole Derivative | Target Protein | Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| Series of 63 Derivatives | CYP17 | -3.7 to -10.4 | mdpi.com |

| M76 | VEGFR | -9.2 | mdpi.com |

| M36 | C-RAF | -9.7 | mdpi.comnih.gov |

| M74 | c-KIT | -9.2 | mdpi.com |

| M74 | CRMP2 | -6.9 | mdpi.com |

| Compound 23 | EGFR | -10.36 | nih.gov |

| Ferrocenyl-substituted pyrazole | DNA Gyrase | -9.6 | nih.gov |

Pharmacophore Mapping Studies

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For pyrazole derivatives, pharmacophore mapping has been instrumental in defining the key structural requirements for activity. researchgate.net In one study on 36 pyrazole derivatives with antiproliferative activity, a three-point pharmacophore model was developed. nih.gov This model, designated AHH.14, consisted of two hydrophobic groups and one hydrogen bond acceptor as the essential features for activity. nih.gov Such models serve as 3D queries for virtual screening to identify novel, structurally diverse compounds with the desired biological activity. nih.govacs.org Studies on pyrazole-dimedone hybrids also used ligand-based pharmacophore modeling to predict structure-activity relationship profiles, highlighting three key features necessary for their antimicrobial action. nih.gov

Virtual Screening Methodologies

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. researchgate.net For pyrazole derivatives, this approach has been successfully employed to discover new potential inhibitors. One method involves using a validated pharmacophore model as a filter to screen compound databases. acs.org For example, pharmacophore models based on the drug tofacitinib (B832) were used to screen an in-house library of 54 pyrazolone (B3327878) derivatives to find dual inhibitors of Janus kinases (JAKs). acs.org Another approach combines ligand-centric and receptor-centric methods to screen for candidates, which led to the identification of 1,3-diphenyl-1H-pyrazole derivatives as potent PPARγ partial agonists. nih.gov Virtual screening of 36 pyrazole derivatives of usnic acid was also conducted to identify potential anti-hyperglycemic agents by first filtering compounds based on their pharmacokinetic and drug-like properties before performing molecular docking. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are regression or classification models that correlate the physicochemical properties or structural features (descriptors) of a set of compounds with their biological activities. medicalresearchjournal.org This methodology is crucial for understanding which molecular properties drive activity and for predicting the potency of newly designed compounds. researchgate.net

A significant 3D-QSAR study was performed on a set of 64 pyrazole derivative compounds that act as inhibitors of the enoyl acyl carrier protein (ACP) reductase from Mycobacterium tuberculosis. benthamdirect.com This work utilized Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). The resulting models showed strong predictive power, with the CoMFA model yielding a predictive r² (r²_pred) of 0.902 and the CoMSIA model showing an r²_pred of 0.894. benthamdirect.com These models, visualized as contour maps, indicated that the amine, carbonyl, and pyrazoline rings were critical for binding to the receptor. benthamdirect.com In another study, a QSAR model was developed for a series of furan-pyrazole piperidine (B6355638) derivatives, including the potent antitumor compound M64. tandfonline.com This model was built using multiple linear regression based on 2D and 3D descriptors selected by a genetic algorithm, demonstrating good robustness and predictive ability. tandfonline.com

| QSAR Model | Compound Set | q² | r²_pred | Reference |

|---|---|---|---|---|

| CoMFA | 64 Pyrazole Derivatives (Enoyl ACP Reductase Inhibitors) | 0.567 | 0.902 | benthamdirect.com |

| CoMSIA | 64 Pyrazole Derivatives (Enoyl ACP Reductase Inhibitors) | 0.586 | 0.894 | benthamdirect.com |

| Topomer CoMFA | 64 Pyrazole Derivatives (Enoyl ACP Reductase Inhibitors) | 0.652 | 0.785 | benthamdirect.com |

Future Research Directions and Therapeutic Potential

Development of Novel Multi-Targeted Therapeutic Agents

The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple biological pathways. nih.gov This has led to a paradigm shift from the "one target, one drug" approach to the development of multi-targeted therapeutic agents that can modulate several targets simultaneously. nih.govresearchgate.net Pyrazole (B372694) scaffolds are well-suited for this strategy, with many derivatives designed to inhibit multiple kinases or other key proteins. mdpi.comresearchgate.net

For a compound like Pyrazole derivative 64, which has shown initial promise in anticancer screens, a key future direction is the exploration of its potential as a multi-targeted agent. rsc.org Research could focus on identifying additional cellular targets beyond its initial screening profile. This could involve proteomic and kinomic profiling to uncover interactions with other proteins relevant to cancer progression, such as those involved in angiogenesis (e.g., VEGFR) or cell cycle regulation (e.g., CDKs). rsc.orgmdpi.com The development of hybrids incorporating the this compound scaffold with other pharmacophores is another promising avenue to create dual-action inhibitors. mdpi.com This approach could lead to therapeutics with enhanced efficacy and a reduced likelihood of drug resistance. researchgate.net

Advancements in Sustainable and Efficient Synthetic Methodologies for Pyrazole Scaffolds

The synthesis of pyrazole derivatives has evolved significantly, moving towards more sustainable and efficient methods. researchgate.net Traditional methods often required harsh conditions and long reaction times. ijpsjournal.com Modern approaches, however, emphasize green chemistry principles, utilizing techniques like microwave-assisted and ultrasound-assisted synthesis, as well as eco-friendly solvents and catalysts. rsc.orgijpsjournal.comnih.gov

The reported synthesis of this compound has utilized microwave irradiation, a technique known for significantly reducing reaction times and improving yields compared to conventional heating. rsc.orgphytojournal.com For instance, one synthesis of pyrazolone (B3327878) derivatives 64 was achieved in just 0.5–3 minutes using a microwave reactor. rsc.org Another synthesis of a compound designated as pyrazole derivative (64) was also accomplished under microwave conditions through the cyclocondensation of a chalcone (B49325) derivative with phenyl hydrazine (B178648). phytojournal.com

Future advancements could focus on developing catalyst-free or solvent-free conditions for the synthesis of the this compound scaffold. apadana.ac.ir The use of reusable catalysts, such as nano-catalysts or biodegradable composites, could further enhance the environmental friendliness and cost-effectiveness of the process. encyclopedia.pubresearchgate.net Exploring one-pot, multicomponent reactions (MCRs) for the synthesis of this scaffold could also improve efficiency by reducing the number of intermediate purification steps, saving time and resources. nih.govresearchgate.net

Integration of Advanced Computational Approaches for Rational Drug Design

Computational tools are indispensable in modern drug discovery, accelerating the design and optimization of new therapeutic agents. researchgate.netnih.gov Techniques such as molecular docking, quantitative structure-activity relationship (QSAR) studies, and molecular dynamics (MD) simulations provide valuable insights into drug-target interactions and help predict the pharmacological properties of new compounds. nih.govnih.gov

For this compound, computational approaches can be strategically employed for its further development. Molecular docking studies could elucidate the binding mode of the compound within its target protein, identifying key interactions that contribute to its activity. connectjournals.com This information is crucial for the rational design of new analogues with improved potency and selectivity. QSAR and deep learning models can be developed based on a library of related pyrazole derivatives to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts. nih.gov Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions can be used to assess the drug-likeness of virtual derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the discovery process. mdpi.com

Strategic Design for Enhanced Efficacy and Selectivity in Preclinical Models

The ultimate goal of drug design is to develop compounds with high efficacy and minimal off-target effects. nih.gov For this compound, which has demonstrated anticancer activity, a critical future step is its strategic optimization and evaluation in relevant preclinical models. rsc.org

Initial in vitro studies have provided IC50 values for a specific analogue, compound 64b, against several cancer cell lines. rsc.org

Table 1: Anticancer Activity of Pyrazole Derivative 64b

| Cell Line | Cancer Type | IC50 (µM) |

|---|---|---|

| HEPG2 | Liver | 7.80 ± 0.85 |

| HCT-116 | Colon | 9.20 ± 0.93 |

| MCF-7 | Breast | 10.50 ± 1.12 |

| A549 | Lung | 12.30 ± 1.21 |

Data sourced from reference rsc.org.

Future research should focus on structure-activity relationship (SAR) studies to understand how modifications to the this compound scaffold affect its potency and selectivity. mdpi.comnih.gov This involves synthesizing a series of analogues and evaluating their activity. The goal would be to identify derivatives with sub-micromolar efficacy and high selectivity for cancer cells over normal cells. mdpi.comnih.gov Promising compounds would then need to be advanced into more complex preclinical models, such as 3D cell cultures and in vivo animal models of cancer, to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles in a more physiologically relevant setting. mdpi.commdpi.com

Q & A

Q. What are the optimal synthetic pathways for Pyrazole Derivative 64, and how can reaction conditions be optimized to improve yield?

this compound can be synthesized via two primary pathways: (1) condensation of hydrazide-hydrazone intermediates with α,β-unsaturated carbonyl compounds, and (2) cyclization reactions using hydrazine or substituted hydrazines (e.g., phenylhydrazine) under reflux in solvents like 1,4-dioxane or ethanol . Yield optimization requires careful control of solvent polarity, reaction temperature, and purification methods. For instance, recrystallization from ethanol improved purity but limited yields to ~40% in one study . Characterization via IR, NMR, and LC-MS is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., NH/OH stretches at 3200–3400 cm⁻¹, carbonyl peaks at ~1650 cm⁻¹) .

- NMR (¹H and ¹³C) : Resolves aromatic protons (δ 6.5–8.5 ppm) and carbons adjacent to electronegative groups (e.g., pyrazole ring carbons at δ 140–160 ppm) .

- LC-MS : Confirms molecular weight and fragmentation patterns, especially for derivatives with labile substituents .

Q. How does the choice of substituents impact the solubility and stability of this compound?

Electron-withdrawing groups (e.g., nitro, sulfonamide) enhance thermal stability but may reduce solubility in polar solvents. Hydrophobic substituents (e.g., benzyl groups) improve lipid solubility, facilitating membrane penetration in biological assays . Stability studies under varying pH and temperature conditions are recommended to assess hydrolytic degradation risks .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations validate the biological target interactions of this compound?

Docking studies (e.g., AutoDock Vina) compare binding poses of this compound with known inhibitors (e.g., Formycin A for Staphylococcus aureus MTAN enzyme). Key metrics include binding energy (e.g., E-model scores ≤ -112 kcal/mol) and hydrogen-bond interactions with catalytic residues . Molecular dynamics (MD) simulations (5–100 ns) assess complex stability via root-mean-square deviation (RMSD) and radius of gyration (Rg) analyses .

Q. What structural modifications enhance the antioxidant or antimicrobial efficacy of this compound?

- Antioxidant activity : Substitution at the pyrazole N-1 position with electron-donating groups (e.g., hydroxyl) improves radical scavenging. For example, a curcumin-pyrazole hybrid showed IC₅₀ values of 19.26 μg/mL (ABTS assay) versus 40.37 μg/mL (DPPH), highlighting assay-dependent reactivity .

- Antimicrobial activity : Halogenation (e.g., Cl, Br) at the C-4 position increases lipophilicity and Gram-positive bacterial inhibition (MIC ≤ 8 μg/mL) .

Q. How should researchers address contradictory bioactivity data across different assays?

Contradictions often arise from assay-specific conditions. For instance, DPPH radical stability in ethanol versus ABTS⁺ in aqueous buffers may explain divergent IC₅₀ values . Normalize data using positive controls (e.g., ascorbic acid for antioxidants) and validate via dose-response curves. Statistical tools like ANOVA and post-hoc tests (Tukey’s HSD) can identify significant differences .

Q. What mechanistic insights exist for this compound’s antileishmanial activity?

Pyrazole derivatives inhibit parasite-specific enzymes (e.g., trypanothione reductase) or disrupt membrane integrity. For example, a derivative with a 4-chloro substituent showed 174-fold higher antileishmanial activity than miltefosine, likely via interference with lipid biosynthesis pathways . Enzyme inhibition assays (e.g., IC₅₀ ≤ 4 μM) and in vitro promastigote models are critical for validation .

Q. How do this compound’s properties compare to other nitrogen-containing heterocycles like 1,2,4-triazoles?

Pyrazole derivatives exhibit superior stereochemical flexibility and binding affinity compared to 1,2,4-triazoles due to their planar aromatic structure and dual nitrogen atoms. However, triazoles often show higher thermal stability, making them preferable for high-temperature applications . Comparative studies should include DFT calculations and bioactivity assays under identical conditions .

Q. Methodological Recommendations

- Synthesis : Prioritize microwave-assisted or solvent-free methods to reduce reaction time and improve green chemistry metrics .

- Bioassays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) to ensure reproducibility .

- Data Analysis : Apply cheminformatics tools (e.g., QSAR models) to correlate structural features with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.